molecular formula C13H14N4 B15053263 1-[(1-Methyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile

1-[(1-Methyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile

Katalognummer: B15053263
Molekulargewicht: 226.28 g/mol
InChI-Schlüssel: GINUZDICFILVDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(1-Methyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile is an organic compound that features a cyclobutane ring bonded to a carbonitrile group and an indazole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-Methyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile typically involves the reaction of 1-methyl-1H-indazole-5-amine with cyclobutanone in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

1-[(1-Methyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-[(1-Methyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and catalysts.

Wirkmechanismus

The mechanism of action of 1-[(1-Methyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The indazole moiety can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-[(1-Methyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile is unique due to its combination of a cyclobutane ring and an indazole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C13H14N4

Molekulargewicht

226.28 g/mol

IUPAC-Name

1-[(1-methylindazol-5-yl)amino]cyclobutane-1-carbonitrile

InChI

InChI=1S/C13H14N4/c1-17-12-4-3-11(7-10(12)8-15-17)16-13(9-14)5-2-6-13/h3-4,7-8,16H,2,5-6H2,1H3

InChI-Schlüssel

GINUZDICFILVDZ-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C=C(C=C2)NC3(CCC3)C#N)C=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.